molecular formula C13H10N2O4 B1463394 2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid CAS No. 1209535-34-1

2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid

Cat. No.: B1463394
CAS No.: 1209535-34-1
M. Wt: 258.23 g/mol
InChI Key: LRILFFUFPPIPTA-UHFFFAOYSA-N
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Description

2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a unique structure that includes a pyrazinoindole moiety, which contributes to its diverse chemical and biological properties.

Chemical Reactions Analysis

2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the indole ring.

    Condensation: Condensation reactions with aldehydes or ketones can form new carbon-carbon bonds, leading to the synthesis of more complex derivatives.

Scientific Research Applications

2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects .

Comparison with Similar Compounds

2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid can be compared with other indole derivatives, such as indole-3-acetic acid and indole-2-carboxylic acid. While these compounds share the indole core structure, the presence of the pyrazino moiety in this compound imparts unique chemical and biological properties.

Properties

IUPAC Name

2-(1,3-dioxo-4H-pyrazino[1,2-a]indol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-11-6-14-9-4-2-1-3-8(9)5-10(14)13(19)15(11)7-12(17)18/h1-5H,6-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRILFFUFPPIPTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)C2=CC3=CC=CC=C3N21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid
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2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid
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2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid
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2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid
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2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid
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2-{1,3-dioxo-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}acetic acid

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